molecular formula C14H13N3 B12596244 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine CAS No. 647850-94-0

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B12596244
CAS No.: 647850-94-0
M. Wt: 223.27 g/mol
InChI Key: XBENJZGJXDUZNJ-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is an organic compound that features a naphthalene ring attached to an imidazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of naphthalene derivatives with imidazole derivatives under specific conditions. One common method involves the use of N-methyl-1-naphthalenemethylamine hydrochloride as a starting material . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions may produce naphthalenemethylamines.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is unique due to the presence of both naphthalene and imidazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

647850-94-0

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C14H13N3/c15-14-16-8-9-17(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,15,16)

InChI Key

XBENJZGJXDUZNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3N

Origin of Product

United States

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